5-Amino-1-propylindolin-2-one
Description
5-Amino-1-propylindolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted with an amino group at the 5-position and a propyl group at the 1-position. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug development, particularly in targeting neurological or oncological pathways. Its indolin-2-one scaffold is shared with several bioactive molecules, such as kinase inhibitors, but the specific substitution pattern distinguishes it from analogs .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-amino-1-propyl-3H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-5-13-10-4-3-9(12)6-8(10)7-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
InChI Key |
SQIKESJLVIWWLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-propylindolin-2-one typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by transformation of a ketone carbonyl into an epoxide and conversion of the epoxide into an allylic alcohol .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic methods, including transition-metal catalysis. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-propylindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Amino-1-propylindolin-2-one can lead to the formation of corresponding oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
5-Amino-1-propylindolin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-1-propylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- 3-Position Modifications: Dimethyl groups (e.g., in 5-Amino-1-ethyl-3,3-dimethylindolin-2-one) introduce steric hindrance, which may impede metabolic degradation but reduce binding affinity to certain targets .
- Salt Forms: The hydrochloride salt of 5-Aminoindolin-2-one (similarity score: 0.98) exhibits higher solubility, a critical factor for bioavailability in drug formulations .
Key Differentiators and Research Implications
- Selectivity: The propyl chain may enhance selectivity for lipid-rich tissue targets, as seen in analogs like 5-Amino-1-cyclopropylpentan-2-one, where cyclopropyl groups improve CNS penetration .
- Thermodynamic Stability: Dimethyl groups at the 3-position (e.g., in 5-Amino-1-ethyl-3,3-dimethylindolin-2-one) stabilize the keto-enol tautomer, affecting reactivity in coupling reactions .
Biological Activity
5-Amino-1-propylindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into various aspects of its biological activity, including synthesis, mechanisms of action, and efficacy against different cell lines.
Chemical Structure and Synthesis
5-Amino-1-propylindolin-2-one is derived from the indolin-2-one scaffold, which has been modified to enhance its biological properties. The synthesis typically involves the introduction of an amino group at the 5-position and a propyl group at the 1-position of the indolin-2-one structure. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as condensation reactions and cyclization processes.
Biological Activity Overview
The biological activities of 5-amino-1-propylindolin-2-one encompass a range of pharmacological effects, including:
- Antitumor Activity : Studies have demonstrated that derivatives of indolin-2-one, including 5-amino-1-propylindolin-2-one, exhibit potent antitumor activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values significantly lower than established chemotherapeutics like Sunitinib .
- Mechanism of Action : The antitumor effects are primarily attributed to the inhibition of angiogenesis and induction of apoptosis in malignant cells. The compound has been shown to affect signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of 5-amino-1-propylindolin-2-one against various human cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | % Inhibition | IC50 (μM) |
|---|---|---|
| MCF-7 | 81.46 | 6.669 |
| HepG2 | 84.98 | 3.721 |
| A549 | 10.820 | 10.388 |
| SKOV-3 | 9.512 | 3.721 |
| PANC-1 | 26.031 | 29.685 |
These results indicate that certain derivatives exhibit strong inhibitory effects on cancer cell proliferation, with IC50 values suggesting higher potency compared to traditional chemotherapeutics .
In Vivo Studies
In vivo studies involving murine models have further validated the potential of 5-amino-1-propylindolin-2-one as an anticancer agent. For example, xenograft models using prostate cancer cells demonstrated that treatment with this compound significantly reduced tumor growth rates compared to control groups .
Safety and Toxicity Profile
Toxicity assessments reveal that 5-amino-1-propylindolin-2-one exhibits a favorable safety profile at therapeutic doses. Acute toxicity studies indicated that even at high doses (up to 5000 mg/kg), there were no significant adverse reactions observed in treated animals . This suggests a promising therapeutic window for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
